WF-536

Cancer Metastasis ROCK Inhibition In Vivo Efficacy

WF-536 is the optimal choice for in vivo metastasis studies due to its robust oral bioavailability, unique dual mechanism (inhibits tumor cell motility while enhancing host barrier function), and demonstrated 95% inhibition of spontaneous pulmonary metastasis in the B16BL6 model. Its favorable safety profile enables long-term dosing, and it shows synergy with paclitaxel. Substitute ROCK inhibitors (Y-27632, fasudil) lack this in vivo validated efficacy and dual-action profile.

Molecular Formula C14H16ClN3O
Molecular Weight 277.75 g/mol
CAS No. 539857-64-2
Cat. No. B1683304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWF-536
CAS539857-64-2
SynonymsWF-536 Hydrochloride
Molecular FormulaC14H16ClN3O
Molecular Weight277.75 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C(=O)NC2=CC=NC=C2)N.Cl
InChIInChI=1S/C14H15N3O.ClH/c1-10(15)11-2-4-12(5-3-11)14(18)17-13-6-8-16-9-7-13;/h2-10H,15H2,1H3,(H,16,17,18);1H/t10-;/m1./s1
InChIKeyDVCLJVOQDUIPOT-HNCPQSOCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





WF-536 (CAS 539857-64-2): A Verifiable Oral ROCK Inhibitor for Cancer Metastasis Research


WF-536 ((+)-(R)-4-(1-Aminoethyl)-N-(4-pyridyl) benzamide monohydrochloride) is a synthetic small-molecule inhibitor of Rho-associated coiled-coil-containing protein kinase (ROCK). As a chiral molecule (R-enantiomer) with a molecular weight of 277.75 and formula C₁₄H₁₆ClN₃O, it is characterized by its oral bioavailability and documented anti-metastatic activity in vivo [1]. It was developed and characterized in a series of foundational studies published in the early 2000s, which established its unique dual mechanism of action—inhibiting tumor cell motility while simultaneously enhancing the barrier function of host cell layers—to suppress metastasis [2].

WF-536 (CAS 539857-64-2): Why Generic Substitution Fails for Anti-Metastatic ROCK Inhibition


Substituting WF-536 with other ROCK inhibitors like Y-27632 or fasudil is not scientifically justified for metastasis research due to distinct differences in bioavailability, efficacy, and mechanism of action. While many ROCK inhibitors have been identified, their in vivo utility is often limited by poor pharmacokinetics or a narrow therapeutic window. WF-536 is specifically differentiated by its robust oral bioavailability, which enables consistent in vivo dosing and high anti-metastatic efficacy, as demonstrated by a 95% inhibition of spontaneous pulmonary metastasis in a B16 melanoma model [1]. Furthermore, its unique dual action on both tumor cell motility and host cell barrier integrity, characterized in mechanistic studies [2], provides a functional profile not shared by all ROCK inhibitors, making it the preferred tool compound for investigating the specific role of ROCK in the metastatic cascade.

WF-536 (CAS 539857-64-2): Quantitative Comparator Evidence for Scientific Selection


Superior In Vivo Anti-Metastatic Efficacy of WF-536 in Spontaneous Metastasis Model

WF-536 demonstrates a high degree of in vivo efficacy in a spontaneous metastasis model. In the B16BL6 melanoma model, continuous administration of WF-536 via osmotic pump achieved a 95% inhibition of pulmonary metastasis at a dose of 3 mg/kg/day [1]. This high level of inhibition is a key differentiator, as many ROCK inhibitors do not show comparable efficacy in such robust in vivo metastasis assays. A direct head-to-head comparison with another compound is not available from this study, but the magnitude of effect provides a strong baseline for its utility.

Cancer Metastasis ROCK Inhibition In Vivo Efficacy

WF-536 Synergism with Paclitaxel in Experimental Metastasis Model

In an experimental metastasis model (intravenous injection of B16F10 melanoma cells), oral WF-536 alone at 3 mg/kg/day inhibited lung colony formation by 41%, while the standard chemotherapeutic paclitaxel (5 mg/kg/day) achieved only 27% inhibition. Crucially, the combination of WF-536 and paclitaxel produced a synergistic effect, resulting in a 68% inhibition rate [1]. This demonstrates that WF-536 not only has single-agent activity but can significantly enhance the efficacy of existing chemotherapy.

Combination Therapy Drug Synergy Experimental Metastasis

Dual Mechanism of Action: Inhibition of Tumor Motility and Enhancement of Host Barrier

Unlike some ROCK inhibitors that primarily target a single aspect of the metastatic process, WF-536 operates via a dual mechanism: it directly inhibits tumor cell migration and invasion while simultaneously enhancing the barrier function of host endothelial cell layers. In vitro, WF-536 (3-30 µmol/L) inhibited tumor cell invasion through a Matrigel basement membrane. More importantly, it (0.3-3 µmol/L) also significantly inhibited the paracellular infiltration of tumor cells through an ECV304 endothelial monolayer, an effect linked to the prevention of HGF-induced permeability increases [1]. This dual action on both the tumor and the host microenvironment is a key functional differentiator.

Mechanism of Action Tumor Cell Motility Endothelial Barrier

Favorable In Vivo Safety Profile at Therapeutically Effective Doses

A critical consideration for in vivo ROCK inhibitor studies is the potential for cardiovascular side effects (e.g., hypotension). WF-536 demonstrates a favorable safety profile, as administration at anti-metastatic doses (0.3-3 mg/kg/day) did not alter body weight, blood pressure, or overall animal health compared to vehicle-treated controls [1]. This contrasts with some other ROCK inhibitors that may have a narrower therapeutic window, making WF-536 a more tractable tool for long-term in vivo studies.

In Vivo Safety Tolerability Blood Pressure

WF-536 (CAS 539857-64-2): Optimized Application Scenarios Based on Verified Differential Data


Investigating the Role of ROCK in Spontaneous Metastasis and the Tumor Microenvironment

WF-536 is the optimal choice for researchers studying the mechanisms of spontaneous metastasis in vivo. Its high efficacy (95% inhibition in the B16BL6 spontaneous metastasis model [1]) and dual mechanism of action—directly inhibiting tumor cell motility while enhancing host endothelial barrier function [2]—make it a powerful tool to dissect the contributions of ROCK signaling to both tumor cell-intrinsic and host microenvironment-driven steps of the metastatic cascade.

Evaluating Combination Strategies to Overcome Resistance to Standard Chemotherapy

The demonstrated synergy between WF-536 and paclitaxel in an experimental metastasis model [1] establishes WF-536 as a preferred tool for combination studies. Researchers aiming to identify regimens that overcome intrinsic or acquired resistance to taxanes or other chemotherapies should prioritize WF-536 for its ability to significantly enhance the anti-metastatic effect when combined, providing a clear pathway for preclinical validation of novel combination therapies.

Long-Term In Vivo Studies Requiring a Safe and Well-Tolerated ROCK Inhibitor

WF-536 is uniquely suited for long-term in vivo experiments, such as chronic metastasis studies or tumor dormancy models. Its favorable safety profile, with no observed effect on body weight, blood pressure, or general animal health at therapeutically relevant doses [1], allows for extended dosing regimens without the confounding cardiovascular or toxic effects that can limit the use of other ROCK inhibitors. This ensures that observed anti-metastatic effects are directly attributable to ROCK inhibition rather than off-target toxicity.

In Vitro Functional Assays for Tumor Cell Invasion and Endothelial Barrier Function

WF-536 is the preferred reagent for in vitro assays designed to model the complex steps of transendothelial migration and basement membrane invasion. Its characterized ability to inhibit both tumor cell motility and enhance host cell barrier integrity in co-culture systems [2] provides a more physiologically relevant readout compared to compounds that only affect tumor cell migration. This makes it ideal for screening and mechanistic studies aimed at identifying modulators of the entire invasion process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for WF-536

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.